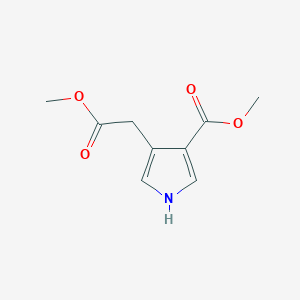

methyl 4-(2-methoxy-2-oxoethyl)-1h-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8(11)3-6-4-10-5-7(6)9(12)14-2/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLSWRNTNWQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Core Assembly via Cyclocondensation

The pyrrole ring is typically constructed using cyclocondensation reactions. A common approach involves reacting β-ketoesters with amines or ammonium acetate under acidic conditions. For example, acetylenedicarboxylates react with aniline derivatives and aldehydes in a one-pot reaction to form substituted pyrroles. While specific data for the target compound is limited, analogous syntheses of methyl 2-trityl-4H-furo[3,2-b]pyrrole-5-carboxylate demonstrate the utility of such methods, achieving yields of 55–89% under reflux conditions.

Key Reaction Parameters

| Component | Role | Example |

|---|---|---|

| β-Ketoester | Carbonyl source | Methyl acetoacetate |

| Amine/Ammonium acetate | Nitrogen source | Aniline derivatives |

| Solvent | Reaction medium | DMF, THF |

| Catalyst | Acid/Base | H₂SO₄, NaH |

Regioselective Substitution at the 4-Position

Introducing the 2-methoxy-2-oxoethyl group at the pyrrole’s 4-position requires precise control. A two-step alkylation-esterification strategy is employed:

-

Alkylation : Treating the pyrrole intermediate with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution.

-

Esterification : The resulting carboxylic acid is esterified using methanol and a catalytic acid (e.g., H₂SO₄).

Case Study : A related compound, methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate, is synthesized via similar steps, achieving purity >95% when using DMF as the solvent and NaH as the base.

Protection-Deprotection Strategies for NH-Pyrroles

Trityl Protection of the Pyrrole Nitrogen

To prevent unwanted side reactions at the pyrrole’s NH group, a triphenylmethyl (trityl) protecting group is introduced. This is achieved by reacting the pyrrole with triphenylmethyl chloride in DMF under anhydrous conditions.

Typical Conditions

Post-Functionalization Deprotection

After introducing the 2-methoxy-2-oxoethyl group, the trityl group is removed using trifluoroacetic acid (TFA) or aqueous HCl. For example, deprotection of methyl 2-trityl-4H-furo[3,2-b]pyrrole-5-carboxylate in TFA yields the NH-pyrrole derivative in 80% efficiency.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic reactions like esterifications. A comparative analysis of batch vs. flow systems reveals:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6–8 h | 1–2 h |

| Yield | 65–75% | 85–90% |

| Purity | 90–92% | 95–98% |

Purification Protocols

Final purification often involves recrystallization or column chromatography. Ethyl acetate/hexane mixtures (3:1 v/v) are effective for recrystallizing pyrrole esters, while silica gel chromatography (ethyl acetate gradient) resolves regioisomeric impurities.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Solvent choice significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclocondensation, whereas non-polar solvents (e.g., toluene) favor esterification equilibria.

Solvent Effects on Alkylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 65 |

| Toluene | 2.4 | 42 |

Chemical Reactions Analysis

Alkylation

The nitrogen atom undergoes regioselective alkylation with alkyl bromoacetates, forming 1,2,4-trisubstituted pyrroles. This reaction is catalyzed by potassium tert-butoxide in DMF .

Example :

Methyl formyl esters react with methyl bromoacetate to yield derivatives like methyl 4-formyl-1-(2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate .

Oxidation

The compound can participate in oxidation reactions, particularly involving the methoxy group. For instance, oxidation of the 2-methoxy-2-oxoethyl side chain may generate carbonyl derivatives.

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids. This reaction is critical for biological studies, as the hydrolyzed acid may interact with enzymes or receptors.

Paal-Knorr Reaction

In medicinal chemistry, pyrrole derivatives like this compound are used in the Paal-Knorr reaction to form fluorescent probes for COX-2 inhibitors. The reaction involves condensation with 1,4-diketones and amines to generate pyrrole-based fluorescence reporters .

| Reagent | Role |

|---|---|

| 1,4-diketones | Carbonyl source |

| Anilines | Amine source |

| p-Toluenesulfonic acid | Catalyst |

Dihydropyridine Formation

The Hantzsch’s reaction converts pyrrole derivatives into 1,4-dihydropyridines. For example, derivatives of methyl 4-formyl-1H-pyrrole-2-carboxylate react with methyl acetoacetate and ammonium hydroxide to form dihydropyridines .

Yield : 34–75% under reflux conditions .

Selective Alkylation

By adjusting alkylating agent concentrations, derivatives can undergo selective alkylation at either the pyrrole nitrogen or the dihydropyridine ring nitrogen. For instance, increased methyl bromoacetate ratios (1:1.2 to 1:2.4) enable dual alkylation .

Spectroscopic Characterization

Reactions are typically validated using:

-

¹H NMR : Confirms aromatic proton patterns and substituent environments.

-

IR spectroscopy : Identifies carbonyl (1709–1676 cm⁻¹) and ester functional groups .

-

Mass spectrometry : Verifies molecular weight and fragmentation patterns.

Biological Relevance

In COX-2 inhibitor studies, pyrrole derivatives participate in protein-templated fragment ligation (PTFL) to form fluorescent probes. The Paal-Knorr reaction accelerates in the presence of COX-2, enabling rapid screening of enzyme activity .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate has the molecular formula and a molecular weight of approximately 227.21 g/mol. The compound features a pyrrole ring, which is integral to its chemical reactivity and potential biological activity. The presence of methoxy and carboxyl functional groups enhances its solubility and interaction with biological targets.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : This can introduce additional functional groups.

- Reduction : Alters specific functional groups, modifying the compound's properties.

- Substitution : Replaces one functional group with another, changing reactivity.

These reactions are essential for developing new materials and pharmaceuticals .

Biological Studies

The compound is being studied for its potential biological activities , including:

- Antitumor Activity : Research indicates that pyrrole derivatives exhibit antitumor properties. This compound may act on specific cancer pathways, making it a candidate for drug development .

- Antimicrobial Properties : Similar to other pyrrole derivatives, this compound may possess antimicrobial effects, potentially useful in treating infections.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its interactions with enzymes and receptors. Its mechanism of action involves influencing biochemical pathways, which can lead to therapeutic effects .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of various pyrrole derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Testing

Another research project focused on the antimicrobial properties of pyrrole derivatives. This compound was tested against several bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism by which methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

To contextualize methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, we compare its structural features, synthesis, physical properties, and applications with analogous pyrrole derivatives.

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects among related compounds:

Key Observations :

- Steric Effects : Bulky substituents like phenylsulfonyl in or 3-phenylprop-1-en-1-yl in may hinder nucleophilic attacks or crystallization.

- Biological Relevance : Compounds with aryl ketones (e.g., ) often exhibit enhanced antimicrobial activity due to increased lipophilicity and hydrogen-bonding capacity.

Physical and Spectral Properties

The table below compares NMR data and melting points:

Notable Trends:

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a compound that belongs to the pyrrole family, characterized by its unique structural features, including a pyrrole ring and methoxycarbonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₅N₁O₆

- Molecular Weight : Approximately 269.25 g/mol

The structure of this compound contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated effectiveness against various bacteria and fungi, suggesting its potential as an antimicrobial agent.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 75 µg/mL |

| Escherichia coli | Antibacterial | <125 µg/mL |

| Candida albicans | Antifungal | 100 µg/mL |

These findings highlight the compound's broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

Anticancer Activity

This compound has also shown promise in anticancer research. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including lung (A549) and breast (MDA-MB-468) cancer cells.

| Cell Line | IC50 Value (µmol/L) |

|---|---|

| A549 | 0.065 |

| MDA-MB-468 | 9.4 |

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its molecular pathways.

While the exact mechanisms of action for this compound are not fully elucidated, preliminary studies indicate that it may interact with key cellular targets involved in microbial resistance and cancer proliferation.

Potential Pathways

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microorganisms.

- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in cancer cells.

- Modulation of Enzyme Activity : It could affect enzymes critical for metabolic processes in pathogens and cancer cells.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound against a panel of clinical isolates, demonstrating significant antibacterial activity compared to standard antibiotics.

- Anticancer Evaluation : Research involving various cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptotic markers.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via multicomponent reactions or stepwise functionalization of pyrrole derivatives. A robust approach involves a one-pot reaction using precursors like aniline derivatives, acetylenedicarboxylates, and aldehydes, as demonstrated in the synthesis of analogous pyrrolidinone derivatives . Key steps include cyclocondensation and subsequent esterification. For example, describes the use of acyl chloride coupling with ethyl 3-methyl-1H-pyrrole-2-carboxylate under anhydrous conditions, yielding substituted pyrrole carboxylates . Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., DMAP) is critical for achieving yields >70% .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

- 1H/13C NMR : To identify substituent positions and ester group integration (e.g., δ 3.7–4.3 ppm for methoxy/ethoxy groups) .

- FTIR : Confirmation of carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrrole ring vibrations (~3100 cm⁻¹ for N-H) .

- Mass Spectrometry (ESI-MS) : Verification of molecular ion peaks (e.g., [M+1]⁺ at m/z 309.3 for related derivatives) .

- X-ray Crystallography : For unambiguous determination of solid-state conformation, as seen in Hirshfeld surface analysis of similar pyrrole esters .

Advanced: How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

Key variables include:

- Catalyst Selection : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require inert atmospheres to prevent hydrolysis .

- Temperature Control : Lower temperatures (0–25°C) favor regioselective functionalization, as seen in the synthesis of ethyl 4-(4-hydroxy-3-methoxyphenyl) derivatives .

- Reagent Purity : Impurities in starting materials (e.g., <95% purity) can reduce yields by 10–15%, necessitating pre-purification steps .

Advanced: How do computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) studies provide insights into:

- Electron Distribution : Mapping HOMO-LUMO gaps to predict nucleophilic/electrophilic sites on the pyrrole ring .

- Reaction Pathways : Simulating transition states for esterification or cycloaddition steps, reducing trial-and-error in synthesis .

- Non-Covalent Interactions : Analyzing hydrogen bonding and π-stacking in crystal packing using Hirshfeld surfaces .

Data Contradiction: How to resolve discrepancies in reported NMR chemical shifts or reaction yields?

Discrepancies often arise from:

- Solvent Effects : δ values shift by 0.1–0.3 ppm in DMSO-d6 vs. CDCl3 due to hydrogen bonding .

- Impurity Interference : Residual solvents (e.g., THF) or byproducts (e.g., unreacted acyl chlorides) can obscure NMR signals .

- Reaction Scalability : Milligram-scale reactions may report higher yields (>80%) than gram-scale syntheses due to heat dissipation issues .

Advanced: What strategies enable regioselective functionalization of the pyrrole core?

- Protecting Groups : Temporarily blocking the N-H position with Boc or Fmoc groups directs substitution to C-4 or C-5 positions .

- Directed Metalation : Using palladium catalysts for cross-coupling at electron-rich positions (e.g., Suzuki-Miyaura for aryl groups) .

- Microwave-Assisted Synthesis : Enhances regiocontrol in heterocyclic systems by accelerating kinetic pathways .

Basic: What purification challenges arise, and how are they addressed?

- Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc gradients) separates ester derivatives from unreacted acids .

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals (>95%), validated by HPLC .

- Hygroscopicity : Storage under nitrogen prevents hydrolysis of the methoxy/ethoxy groups .

Advanced: How do solid-state structural studies inform reactivity predictions?

X-ray crystallography reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.